((2R,3S,4R,5R)-5-(6-((S)-2-Amino-3-(1H-indol-3-yl)propanamido)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate
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Overview
Description
The compound ((2R,3S,4R,5R)-5-(6-((S)-2-Amino-3-(1H-indol-3-yl)propanamido)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate is a complex organic molecule. It features a purine base linked to a ribose sugar, which is further connected to a phosphate group. This structure is characteristic of nucleotides, which are the building blocks of nucleic acids like DNA and RNA. The presence of the indole group suggests potential biological activity, as indole derivatives are often found in bioactive compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the purine base and the indole derivative. These intermediates are then coupled through amide bond formation. The ribose sugar is introduced via glycosylation reactions, and the final step involves phosphorylation to attach the phosphate group.
Industrial Production Methods
Industrial production of such complex molecules often relies on biotechnological methods, including the use of enzymes to catalyze specific reactions. This approach can enhance the efficiency and selectivity of the synthesis, reducing the need for harsh chemical conditions and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The indole and purine moieties can be oxidized under specific conditions.
Reduction: The amide bond and other functional groups can be reduced.
Substitution: The phosphate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles like hydroxide ions or amines.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield amines or alcohols.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in cellular processes, particularly those involving nucleotides.
Medicine: Investigated for potential therapeutic applications, including antiviral and anticancer activities.
Industry: Utilized in the development of biochemical assays and diagnostic tools.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and purine moieties can bind to active sites, modulating the activity of these targets. This interaction can affect various cellular pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Adenosine triphosphate (ATP): A nucleotide with a similar purine base and phosphate groups.
Guanosine monophosphate (GMP): Another nucleotide with a purine base.
Serotonin: An indole derivative with biological activity.
Uniqueness
This compound is unique due to its combination of a purine base, an indole moiety, and a ribose-phosphate backbone. This structure allows it to participate in a wide range of biochemical reactions and interact with diverse molecular targets, making it a valuable tool in scientific research.
Properties
Molecular Formula |
C21H24N7O8P |
---|---|
Molecular Weight |
533.4 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-[6-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C21H24N7O8P/c22-12(5-10-6-23-13-4-2-1-3-11(10)13)20(31)27-18-15-19(25-8-24-18)28(9-26-15)21-17(30)16(29)14(36-21)7-35-37(32,33)34/h1-4,6,8-9,12,14,16-17,21,23,29-30H,5,7,22H2,(H2,32,33,34)(H,24,25,27,31)/t12-,14+,16+,17+,21+/m0/s1 |
InChI Key |
OXGCWMYZXJPBDW-BFNSABJLSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)NC3=C4C(=NC=N3)N(C=N4)[C@H]5[C@@H]([C@@H]([C@H](O5)COP(=O)(O)O)O)O)N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC3=C4C(=NC=N3)N(C=N4)C5C(C(C(O5)COP(=O)(O)O)O)O)N |
Origin of Product |
United States |
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